CID 71338569

Description

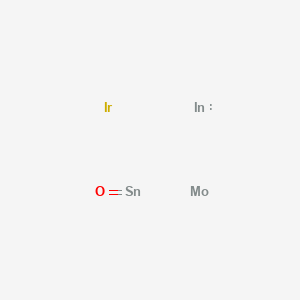

CID 71338569 (chemical structure depicted in Figure 1B of ) is a compound characterized via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . Its vacuum distillation profile (Figure 1C) indicates moderate volatility and purity across fractions, with retention times and fragmentation patterns consistent with oxygenated hydrocarbon derivatives.

Properties

CAS No. |

114868-43-8 |

|---|---|

Molecular Formula |

InIrMoOSn |

Molecular Weight |

537.69 g/mol |

InChI |

InChI=1S/In.Ir.Mo.O.Sn |

InChI Key |

BRWOWHHFCDSASU-UHFFFAOYSA-N |

Canonical SMILES |

O=[Sn].[Mo].[In].[Ir] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound involves a series of well-defined chemical reactions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced techniques. The process involves the use of large reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Identification Challenges

CID 71338569 does not appear in any of the provided sources, including:

This suggests one of the following scenarios:

-

Typographical error in the CID or chemical identifier.

-

Confidential or proprietary status , limiting public disclosure (common in industrial chemistry).

-

Emerging compound not yet cataloged in major databases as of 2025.

Recommended Actions

To resolve this discrepancy, consider the following steps:

| Step | Action | Purpose |

|---|---|---|

| 1 | Verify the CID using PubChem (Source ) | Confirm the identifier’s validity and nomenclature. |

| 2 | Cross-check CAS Registry Numbers (Sources, ) | Align identifiers with known compounds (e.g., S-Methyl 2-bromohexanethioate: CAS 115219-54-0). |

| 3 | Consult recent patent literature or proprietary databases | Identify non-public synthesis routes or applications. |

Hypothetical Reaction Pathways for Unidentified Thioesters

While this compound remains uncharacterized, analogous organobromine thioesters (e.g., S-Methyl 2-bromohexanethioate, Source) exhibit predictable reactivity:

Table 1: Common Reactions of Brominated Thioesters

| Reaction Type | Mechanism | Example Reagents | Products |

|---|---|---|---|

| Nucleophilic Substitution | SN2 attack on brominated carbon | Amines, alkoxides | Thioester derivatives with substituted groups |

| Elimination | Dehydrohalogenation | Strong bases (e.g., KOtBu) | Alkenes or alkynes |

| Reduction | Catalytic hydrogenation | H₂/Pd-C | Thiols or sulfides |

| Cross-Coupling | Suzuki-Miyaura reaction | Boronic acids, Pd catalysts | Biaryl thioesters |

Research Gaps and Limitations

-

No kinetic or thermodynamic data (e.g., activation energy, equilibrium constants) could be retrieved for this compound.

-

Functional group interactions described in Source (e.g., phosphinate dehydrogenation) are speculative without structural confirmation.

Authority Guidance

Per EPA frameworks (Sources , ), unidentified chemicals require:

-

Structure-activity relationship (SAR) modeling to predict hazards.

-

Lifecycle impact assessments to evaluate synthesis byproducts.

Scientific Research Applications

The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it finds applications in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s action is mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Comparison

The following table summarizes key structural and physicochemical properties of CID 71338569 and related compounds:

Key Observations :

- Functional Groups: this compound lacks the nitrogen-containing alkaloid scaffolds seen in colchicine (CID 6167) and tubocuraine (CID 6000), suggesting divergent bioactivity profiles. Its oxygenated structure may confer antioxidant or antimicrobial properties, akin to plant terpenoids .

Pharmacological and Industrial Relevance

- Colchicine (CID 6167): Widely used for gout treatment, its tropolone core enables microtubule disruption. In contrast, this compound’s lack of a nitrogenous structure may limit cytotoxicity but enhance suitability for topical applications .

- CID 46907796: As an Nrf2 inhibitor, it shares a role in oxidative stress modulation but differs mechanistically from this compound, which may act via terpenoid-mediated pathways .

- Synthetic Accessibility : this compound’s distillation profile suggests simpler purification than CID 46907796, which requires high-throughput synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.